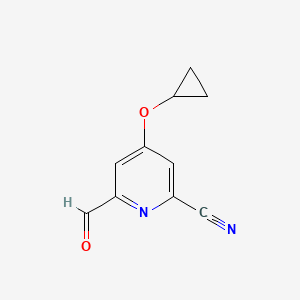![molecular formula C23H23BrN2O3 B14803593 3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide is a complex organic compound with a unique structure that combines a brominated benzene ring, a tert-butyl group, and a naphthalen-1-yloxy acetyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide typically involves multiple steps. One common method starts with the bromination of 4-tert-butylbenzene to form 3-bromo-4-tert-butylbenzene. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the acylation of the hydrazide with naphthalen-1-yloxyacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups in place of the bromine atom .
Aplicaciones Científicas De Investigación
3-bromo-4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-4-tert-butylbenzohydrazide
- 4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide
- 3-bromo-4-tert-butyl-N-(1-naphthyl)benzamide
Uniqueness
3-bromo-4-tert-butyl-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23BrN2O3 |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
3-bromo-4-tert-butyl-N'-(2-naphthalen-1-yloxyacetyl)benzohydrazide |
InChI |
InChI=1S/C23H23BrN2O3/c1-23(2,3)18-12-11-16(13-19(18)24)22(28)26-25-21(27)14-29-20-10-6-8-15-7-4-5-9-17(15)20/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28) |
Clave InChI |
GBWUZIZVHKPBQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


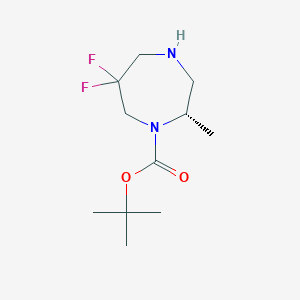
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
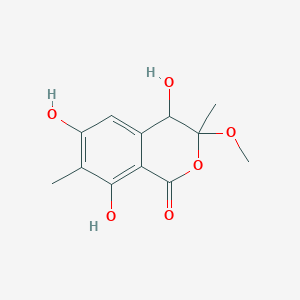
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)


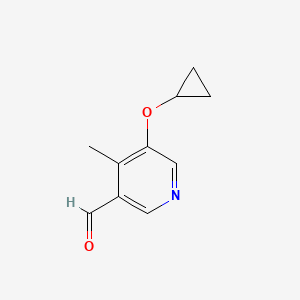
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)

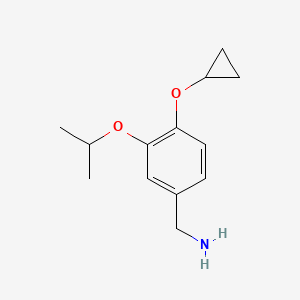
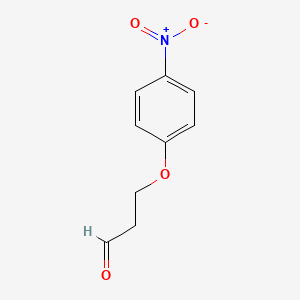
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
